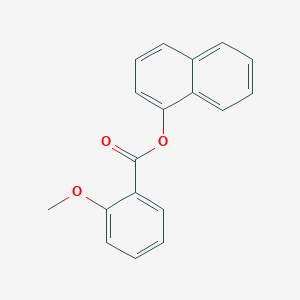1-Naphthyl 2-methoxybenzoate
CAS No.:
Cat. No.: VC1185115
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H14O3 |
|---|---|
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | naphthalen-1-yl 2-methoxybenzoate |
| Standard InChI | InChI=1S/C18H14O3/c1-20-16-11-5-4-10-15(16)18(19)21-17-12-6-8-13-7-2-3-9-14(13)17/h2-12H,1H3 |
| Standard InChI Key | IIWPSMIDHIZFMG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | COC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.31 g/mol |
| Exact Mass | 294.094 g/mol |
| Boiling Point | Predicted at ~517°C |
| Density | ~1.282 g/cm³ (Predicted) |
| Polar Surface Area (PSA) | ~46.53 Ų |
| LogP (Partition Coefficient) | ~4.70 |
These properties indicate that the compound has moderate hydrophobicity (as reflected by LogP) and high thermal stability, which are advantageous for various industrial applications.
Synthesis of 1-Naphthyl 2-Methoxybenzoate
General Synthetic Pathways
The synthesis of 1-Naphthyl 2-Methoxybenzoate typically involves esterification reactions between naphthol derivatives and methoxybenzoic acid or its derivatives. Esterification can be catalyzed by acids or bases depending on the desired reaction conditions.
One common method employs Grignard reagents for nucleophilic substitution reactions. For example, treatment of methoxybenzoic acid derivatives with a Grignard reagent containing a naphthyl moiety results in high yields of the target ester compound .
Optimized Conditions for Synthesis
Recent advancements have focused on optimizing reaction conditions to improve yield and purity:
-
Temperature Control: Esterification reactions are conducted at moderate temperatures (~50–100°C) to prevent decomposition.
-
Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
-
Solvents: Aprotic solvents such as dichloromethane or acetone enhance solubility and reaction kinetics.
Table 2 illustrates typical experimental conditions:
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | ~80°C |
| Catalyst | Sulfuric Acid |
| Solvent | Dichloromethane |
| Reaction Time | ~6–12 hours |
These conditions ensure efficient ester formation while minimizing side reactions.
Chemical Properties and Reactivity
Functional Group Behavior
The presence of an ester group in 1-Naphthyl 2-Methoxybenzoate imparts unique chemical reactivity:
-
Hydrolysis: The ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding methoxybenzoic acid and naphthol derivatives.
-
Photochemical Reactions: Studies have shown that exposure to UV light can induce photorearrangement processes.
-
Micellar Catalysis: Cationic micelles significantly enhance hydrolysis rates by concentrating reactants within pseudophases.
Stability Analysis
Thermal analysis indicates that 1-Naphthyl 2-Methoxybenzoate remains stable up to temperatures exceeding 500°C, making it suitable for high-temperature applications . Its aromatic structure contributes to oxidative stability under ambient conditions.
Biological Activity
Cytotoxicity Studies
Recent research has explored the cytotoxic effects of related compounds on cancer cell lines such as MDA-MB-231 (breast cancer) . Table 3 summarizes IC50 values for similar naphthalene-based esters:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Naphthalene Derivative | MDA-MB-231 | ~0.05 |
| HeLa | ~0.07 |
These findings suggest potential applications in oncology.
Applications in Industry and Research
Material Science Applications
The aromatic nature of 1-Naphthyl 2-Methoxybenzoate makes it suitable for use in polymer synthesis as a stabilizer or additive.
Pharmaceutical Applications
Its biological activity positions it as a candidate for drug development targeting microbial infections or inflammatory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume